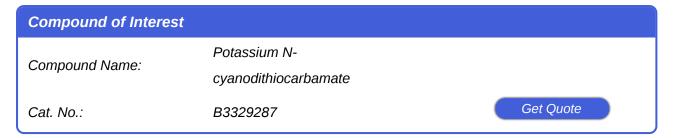


N-Cyanodithiocarbamates: A Technical Guide to Chemical Properties and Biological Frontiers

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For Researchers, Scientists, and Drug Development Professionals

N-cyanodithiocarbamates represent a fascinating and versatile class of sulfur- and nitrogen-containing compounds with a growing profile of significant biological activities. Their unique chemical architecture, characterized by the presence of a cyano group attached to the nitrogen of a dithiocarbamate moiety, imparts a distinct reactivity and potential for diverse applications, particularly in the realms of medicinal chemistry and agrochemicals. This technical guide provides an in-depth exploration of the chemical properties of N-cyanodithiocarbamates, including their synthesis, stability, and spectroscopic characterization. Furthermore, it delves into their potential mechanisms of action as both antifungal and anticancer agents, offering a foundation for future research and development in this promising area.

Chemical Properties Synthesis and Reactivity

The synthesis of N-cyanodithiocarbamates and their derivatives typically proceeds through a multi-step pathway commencing with the reaction of cyanamide with carbon disulfide in the presence of a base to form a cyanodithioimidocarbonate salt. This intermediate serves as a versatile precursor for the introduction of various alkyl or aryl groups.

A key synthetic route involves the initial preparation of S,S'-dialkyl-N-cyanodithioimidocarbonates. These compounds can then be reacted with a base, such as



potassium hydroxide, to yield O-potassium S-alkyl cyanothioimidocarbonates. Subsequent reaction of these potassium salts with a range of electrophiles, including alkyl, allyl, or benzyl halides, affords the target N-cyanodithiocarbamate esters. This synthetic flexibility allows for the creation of a diverse library of compounds with varying lipophilicity and steric properties, which can be crucial for modulating biological activity.

The reactivity of N-cyanodithiocarbamates is largely dictated by the electron-withdrawing nature of the cyano group and the nucleophilicity of the sulfur atoms. They can participate in various reactions, including alkylation, acylation, and metal complexation. Their stability can be influenced by pH and the nature of the substituents.

Spectroscopic Characterization

The structural elucidation of N-cyanodithiocarbamates relies heavily on standard spectroscopic techniques, including infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: The IR spectra of N-cyanodithiocarbamates exhibit characteristic absorption bands that provide valuable information about their functional groups. A strong, sharp absorption band is typically observed in the region of 2170-2250 cm⁻¹ corresponding to the C≡N stretching vibration of the cyano group. The thioureide C-N bond often appears as a strong band in the 1450-1550 cm⁻¹ region. The C-S stretching vibrations are generally observed as weaker bands in the 950-1050 cm⁻¹ and 600-800 cm⁻¹ regions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectra provide detailed information about the carbon framework of N-cyanodithiocarbamates. The carbon of the cyano group (C≡N) typically resonates in the downfield region of 115-125 ppm. The carbon of the dithiocarbamate moiety (N-C=S) is also found downfield, generally in the range of 180-200 ppm. The chemical shifts of the alkyl or aryl carbons will vary depending on their specific substitution patterns.

Quantitative Data Summary

The following tables summarize key quantitative data for representative N-cyanodithiocarbamates and their precursors, compiled from the available literature.

Table 1: Physicochemical Properties of Representative N-Cyanodithiocarbamate Precursors



Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
S,S'-Dimethyl-N- cyanodithioimidocarbo nate	C4H6N2S2	146.24	58-60
S,S'-Diethyl-N- cyanodithioimidocarbo nate	C6H10N2S2	174.29	N/A
S,S'-Dibenzyl-N- cyanodithioimidocarbo nate	C16H14N2S2	298.43	98-100

Table 2: Spectroscopic Data for S,S'-Dimethyl-N-cyanodithioimidocarbonate

Spectroscopic Technique	Key Peaks/Shifts	
IR (KBr, cm ⁻¹)	2176 (C≡N)	
¹ H NMR (CDCl ₃ , δ ppm)	2.6 (s, 6H, 2 x SCH₃)	
¹³ C NMR (CDCl ₃ , δ ppm)	18.5 (SCH₃), 115.0 (C≡N), 150.0 (N=C)	

Experimental Protocols

General Procedure for the Synthesis of S,S'-Dialkyl-N-cyanodithioimidocarbonates

To a stirred solution of cyanamide (0.1 mol) in a suitable solvent such as dimethylformamide (DMF) is added a base, for instance, potassium carbonate (0.2 mol). The mixture is stirred at room temperature for 30 minutes. Carbon disulfide (0.12 mol) is then added dropwise, and the reaction mixture is stirred for an additional 2-3 hours. Subsequently, the corresponding alkyl halide (0.22 mol) is added, and the reaction is stirred overnight at room temperature. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford the crude product. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).



General Procedure for the Synthesis of O-Potassium S-Alkyl Cyanothioimidocarbonates

The S,S'-dialkyl-N-cyanodithioimidocarbonate (0.05 mol) is dissolved in acetone. To this solution, a solution of potassium hydroxide (0.05 mol) in water is added dropwise with stirring. The reaction mixture is stirred at room temperature for 1-2 hours, during which the potassium salt precipitates. The solid is collected by filtration, washed with cold acetone, and dried under vacuum to yield the O-potassium S-alkyl cyanothioimidocarbonate.

General Procedure for the Synthesis of Alkyl N-Cyano-N-Substituted Thiolcarbamates

The O-potassium S-alkyl cyanothioimidocarbonate (0.02 mol) is suspended in a suitable solvent like acetonitrile. The appropriate alkyl, allyl, or benzyl halide (0.022 mol) is added, and the reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Biological Activities and Signaling Pathways

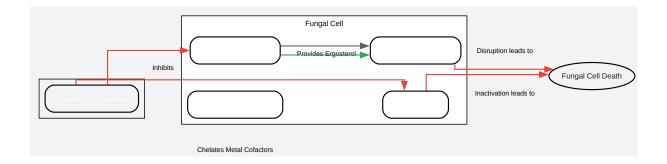
N-cyanodithiocarbamates have emerged as compounds of interest in drug development due to their potential as both antifungal and anticancer agents. Their mechanisms of action are believed to be multifaceted, targeting key cellular processes.

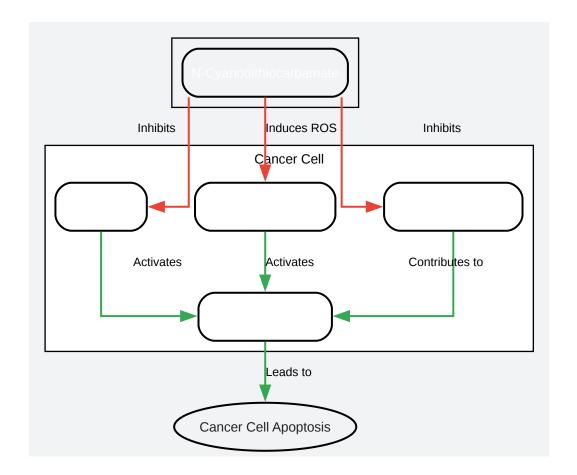
Antifungal Activity: A Proposed Mechanism

The antifungal activity of dithiocarbamates is generally attributed to their ability to disrupt essential fungal processes. A proposed mechanism for N-cyanodithiocarbamates involves a two-pronged attack on the fungal cell. Firstly, they may interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis compromises membrane integrity, leading to increased permeability and eventual cell lysis. Secondly, the dithiocarbamate moiety can chelate essential metal ions, such as copper and zinc, which are cofactors for numerous enzymes involved in cellular respiration and other

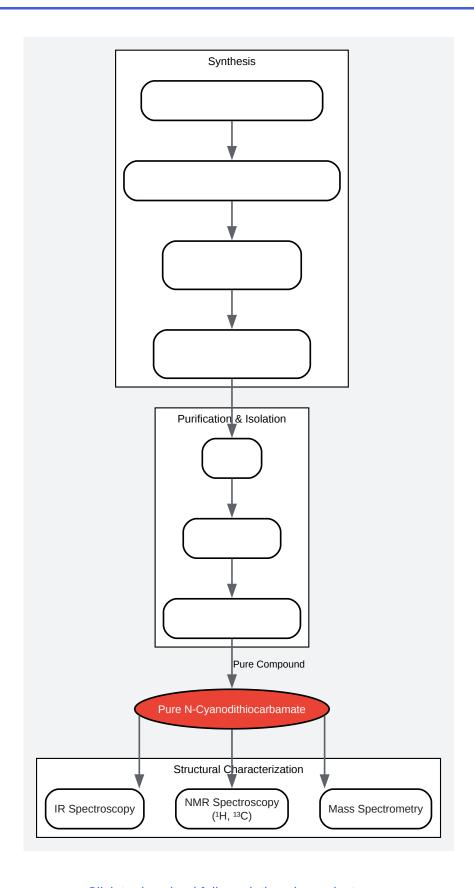


critical metabolic pathways. The cyano group may further enhance this activity by modulating the electronic properties of the molecule.









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